molecular formula C19H20N4O4S B6556958 N-[(furan-2-yl)methyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide CAS No. 1040665-91-5

N-[(furan-2-yl)methyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide

Cat. No.: B6556958
CAS No.: 1040665-91-5
M. Wt: 400.5 g/mol
InChI Key: GHOMEGNEMDKNPD-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a thiazole core substituted at the 2-position by a (4-methoxyphenyl)carbamoyl amino group and at the 4-position by a furan-2-ylmethyl moiety via an amide linkage.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-26-15-7-4-13(5-8-15)21-18(25)23-19-22-14(12-28-19)6-9-17(24)20-11-16-3-2-10-27-16/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMEGNEMDKNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from the Arab Journal of Pharmaceutical Sciences (2020)

Compounds 7c–7f and 7l () share a thiazole core but differ in substituents and linker groups:

  • Backbone : 1,3,4-Oxadiazole-sulfanyl-propanamide vs. direct thiazole-propanamide linkage in the target compound.
  • Substituents : Methyl, dimethyl, or ethoxy groups on phenyl rings (e.g., 7l : 4-ethoxyphenyl vs. 4-methoxyphenyl in the target).
  • Physical Properties :
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target C₁₉H₂₀N₄O₄S* ~424.45 Not reported
7l C₁₆H₁₇N₅O₂S₂ 375.47 177–178

*Estimated based on structural analysis.

The absence of oxadiazole in the target may improve metabolic stability, while the 4-methoxy group enhances lipophilicity compared to ethoxy in 7l .

Thiazole-Containing Anticancer Agents ()

Compounds 14–20 feature a quinazolinone-thio-propanamide scaffold. Key comparisons:

  • Core Heterocycle: Quinazolinone vs. thiazole in the target. Quinazolinones are planar and may intercalate with DNA, whereas thiazoles offer rigidity for targeted binding.
  • Substituent Effects: 14 (4-chlorophenyl, MGI% = 19%) vs. 16 (4-methoxyphenyl, MGI% = 16%): Chlorine’s electron-withdrawing effect may enhance cytotoxicity, but methoxy improves solubility. The target’s carbamoyl amino group could mimic these substituents’ hydrogen-bonding interactions .

Formyl Peptide Receptor-Targeting Analogs ()

The compound in , (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide, shares the 4-methoxyphenyl carbamoyl group with the target but includes an indole-pyridyl system for brain penetration.

  • Pharmacokinetics : The target’s furan may reduce blood-brain barrier permeability compared to the pyridyl group, limiting CNS applications but favoring peripheral targets .

Furan-Containing Derivatives ()

  • V002-9269 (): Contains a phenylamino-thiazole and trifluoromethylbenzyl group. The trifluoromethyl group increases lipophilicity (ClogP ~3.5) compared to the target’s methoxyphenyl (ClogP ~2.8).
  • Y041-7700 (): Imidazolidinone-furan derivatives lack the thiazole-carbamoyl motif but share furan’s aromaticity. Their imidazolidinone core may confer protease resistance, unlike the target’s amide bonds .

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